Prenylated hydroquinones
Prenylated hydroquinones are a class of organic compounds characterized by the presence of both hydroquinone and prenyl groups in their molecular structure. These molecules are derived from hydroquinone, which is a phenolic compound, through the addition of one or more prenyl (isoprene-derived) side chains. Prenylation enhances the antioxidant properties of these compounds by increasing their stability and bioavailability.
Structurally, prenylated hydroquinones exhibit distinct reactivity profiles due to the presence of multiple functional groups and bulky substituents. They are known for their potent scavenging activities towards free radicals, which make them valuable in various applications such as pharmaceuticals, cosmetics, and food additives. Their ability to protect against oxidative stress makes them promising candidates for therapeutic use in conditions like inflammation, neurodegenerative disorders, and cardiovascular diseases.
In the cosmetic industry, prenylated hydroquinones are increasingly recognized for their photoprotective properties, effectively reducing hyperpigmentation and skin damage caused by UV radiation. Furthermore, these compounds can be utilized as natural preservatives due to their strong antioxidant capacity, making them suitable for use in personal care products and food formulations.
Overall, the diverse functional groups present in prenylated hydroquinones endow them with multifaceted biological activities, positioning them as promising molecules for various applications in healthcare and cosmetics.

構造 | 化学名 | CAS | MF |
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2,3,5-trihydroxy-4-methoxybenzaldehyde | 2091160-88-0 | C8H8O5 |
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Geroquinol | 10457-66-6 | C16H22O2 |
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Alliodorin | 50906-59-7 | C16H20O3 |
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Ubiquinol | 992-78-9 | C59H92O4 |
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(E,E)-Alliodorol | 63025-46-7 | C16H22O3 |
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Benzaldehyde,2-heptyl-3,6-dihydroxy-5-(3-methyl-2-buten-1-yl)- | 523-73-9 | C19H28O3 |
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Hexaprenylhydroquinone | 119980-00-6 | C36H54O2 |
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AG | 41451-81-4 | C31H31NO5 |
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2,3-Dimethoxy-5-methyl-1,4-hydroquinone | 3066-90-8 | C9H12O4 |
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Dihydroidebenone | 58186-26-8 | C19H32O5 |
関連文献
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1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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